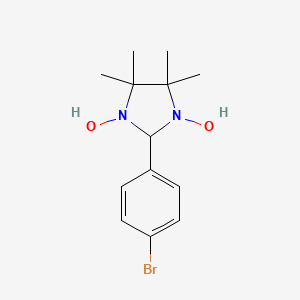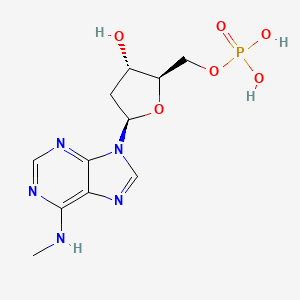
N6-Methyl-deoxy-adenosine-5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Methyl-deoxy-adenosine-5’-monophosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression and stability of nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-deoxy-adenosine-5’-monophosphate typically involves the methylation of deoxyadenosine monophosphate. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to neutralize the acid formed during the reaction .
Industrial Production Methods
Industrial production of N6-Methyl-deoxy-adenosine-5’-monophosphate involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N6-Methyl-deoxy-adenosine-5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to its deoxyadenosine monophosphate form.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of N6-Methyl-deoxy-adenosine, such as N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate .
Aplicaciones Científicas De Investigación
N6-Methyl-deoxy-adenosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation effects on nucleotides.
Biology: It plays a role in the regulation of gene expression and is used in studies related to epigenetics.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to gene expression abnormalities.
Industry: It is used in the production of modified nucleotides for various biotechnological applications
Mecanismo De Acción
The mechanism of action of N6-Methyl-deoxy-adenosine-5’-monophosphate involves its incorporation into nucleic acids, where it can influence the stability and expression of genes. The methyl group at the sixth position of adenine can affect the binding of transcription factors and other proteins to DNA, thereby regulating gene expression. This modification can also impact the stability of mRNA, influencing its translation efficiency .
Comparación Con Compuestos Similares
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-deoxy-adenosine-5’-monophosphate but lacks the deoxy modification.
5-Methylcytosine: Another methylated nucleotide involved in gene regulation.
7-Methylguanosine: A methylated nucleotide found in the cap structure of eukaryotic mRNA.
Uniqueness
N6-Methyl-deoxy-adenosine-5’-monophosphate is unique due to its specific methylation at the sixth position of adenine and the presence of a deoxy sugar. This combination of modifications makes it a valuable tool for studying the effects of methylation on DNA and RNA stability and function .
Propiedades
Número CAS |
53696-69-8 |
|---|---|
Fórmula molecular |
C11H16N5O6P |
Peso molecular |
345.25 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
Clave InChI |
MGKYNCZAQIZDCV-XLPZGREQSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


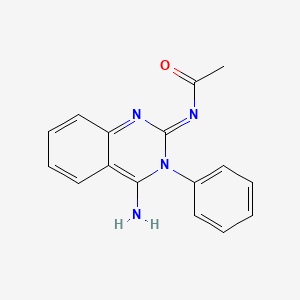
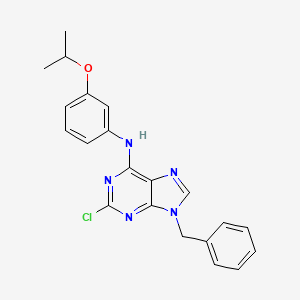
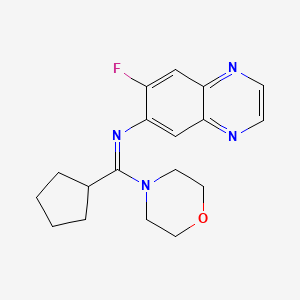

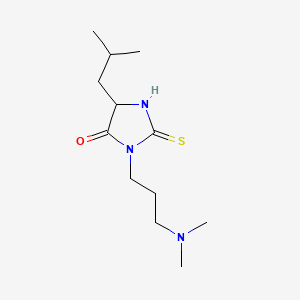
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
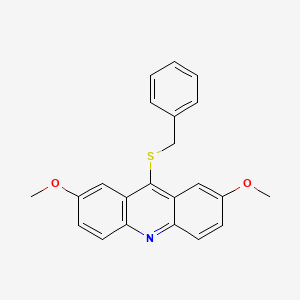
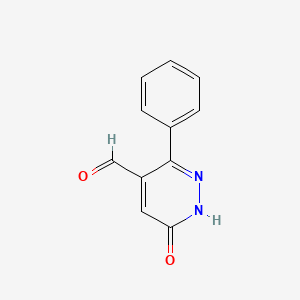
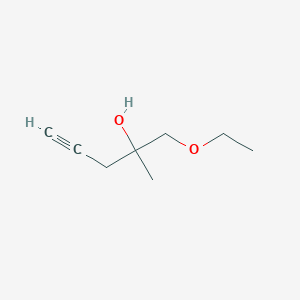
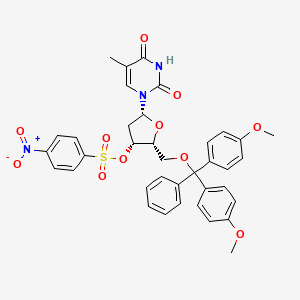

![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

